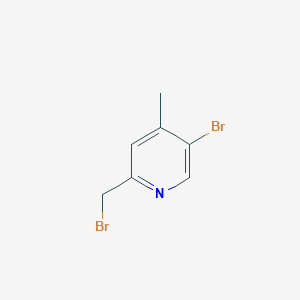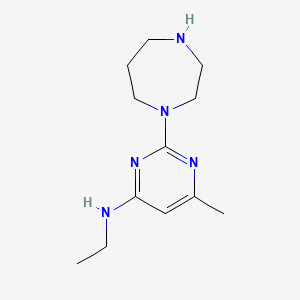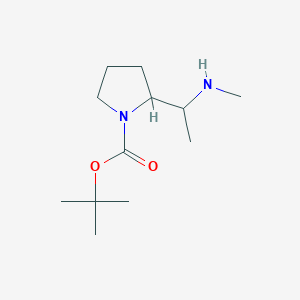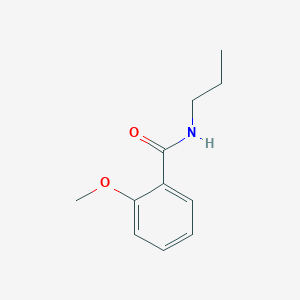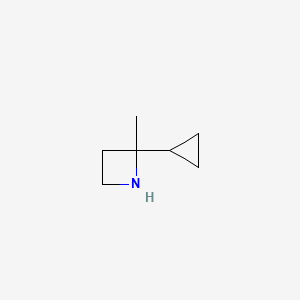
2-Cyclopropyl-2-methylazetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: This photochemical reaction is one of the most efficient ways to synthesize functionalized azetidines, although it has faced challenges due to the inherent difficulties associated with this approach .
Industrial Production Methods: Industrial production methods for 2-Cyclopropyl-2-methylazetidine are not extensively documented. the compound can be synthesized using standard organic synthesis techniques, including the use of metalated azetidines and practical C(sp3)–H functionalization . These methods provide a scalable approach to producing the compound for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Cyclopropyl-2-methylazetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the azetidine ring or the attached cyclopropyl and methyl groups.
Substitution: The azetidine ring can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azetidine derivatives, while substitution reactions can produce a variety of substituted azetidines .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound’s unique reactivity makes it a valuable building block in organic synthesis and polymer chemistry.
Biology: Its structural features allow it to be used in the design of bioactive molecules and natural product analogs.
Medicine: Azetidine derivatives have shown promise in drug discovery, particularly as motifs in pharmaceuticals such as antihypertensive agents and anticoagulants.
Industry: The compound can be used in the synthesis of polymers and other industrially relevant materials.
Wirkmechanismus
The mechanism of action of 2-Cyclopropyl-2-methylazetidine involves its interaction with molecular targets through its strained azetidine ring. The ring strain facilitates bond cleavage and functionalization, allowing the compound to participate in various chemical reactions . The polar nitrogen atom in the azetidine ring also plays a crucial role in its reactivity and interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
Azetidine: A simpler four-membered nitrogen-containing heterocycle with similar ring strain but different reactivity.
Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain and different chemical properties.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with lower ring strain and different reactivity.
Uniqueness: 2-Cyclopropyl-2-methylazetidine is unique due to the presence of both cyclopropyl and methyl groups attached to the azetidine ring.
Eigenschaften
Molekularformel |
C7H13N |
|---|---|
Molekulargewicht |
111.18 g/mol |
IUPAC-Name |
2-cyclopropyl-2-methylazetidine |
InChI |
InChI=1S/C7H13N/c1-7(4-5-8-7)6-2-3-6/h6,8H,2-5H2,1H3 |
InChI-Schlüssel |
MJGJTCHBLCIIFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCN1)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


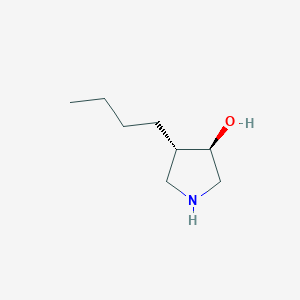
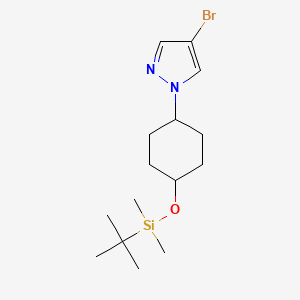
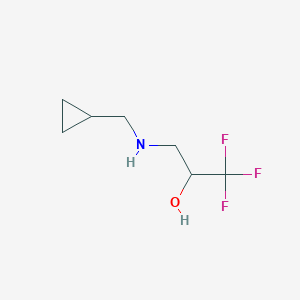
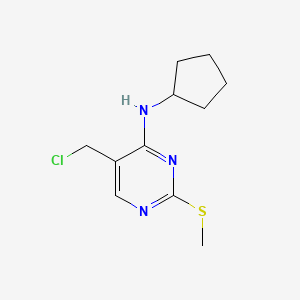
![(4AS,8aS)-octahydro-2H-benzo[b][1,4]oxazine](/img/structure/B13330318.png)
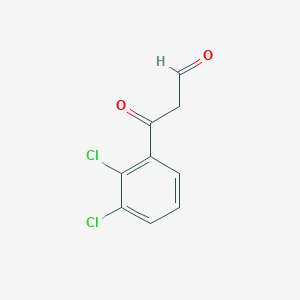
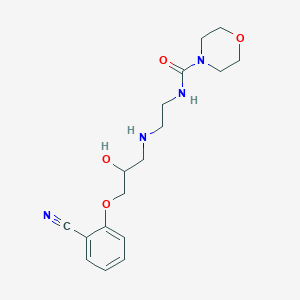
![2-(3,5-Dichlorophenyl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid](/img/structure/B13330336.png)
